n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide
Overview
Description
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H20BN3O3 and its molecular weight is 301.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging in Neurological Disorders
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide and related compounds have been explored for their applications in imaging and diagnosing neurological disorders. One study compared translocator protein (TSPO) imaging using a similar compound, 123I-CLINDE, with other imaging modalities in patients with glioblastoma multiforme (GBM). The study found that TSPO imaging might be less susceptible to changes in blood–brain barrier permeability, suggesting its potential usefulness in predicting tumor progression and aiding in presurgical planning and radiotherapy (Jensen et al., 2015).
Metabolism and Food Chemistry
Compounds structurally related to this compound have been identified in fermented foods and studied for their metabolites in human urine. A study by Ohya (2006) identified 4-methylspinaceamine, a Pictet-Spengler condensation reaction product of histamine with acetaldehyde, in fermented foods and its metabolite in human urine, highlighting the compound's role in food chemistry and human metabolism (Ohya, 2006).
Cancer Treatment and Predictive Indicators
A study by Kovacs et al. (2008) discussed the effectiveness of temozolomide, an alkylating imidazol tetrazine derivative, in treating aggressive pituitary adenomas and carcinomas. The study highlighted the potential of assessing MGMT immunopositivity as an indicator of treatment responsiveness, with implications for the usage of compounds structurally similar to this compound in cancer therapy (Kovacs et al., 2008).
Biochemical Analysis
Biochemical Properties
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide plays a significant role in biochemical reactions due to its boron-containing group. This compound can interact with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can form reversible covalent bonds with hydroxyl and amino groups in proteins, potentially altering their activity. Additionally, the boron moiety can participate in catalytic cycles, facilitating reactions such as hydroboration and borylation .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, this compound may inhibit or activate specific kinases, thereby modulating downstream signaling events. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their function. This compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Furthermore, it can interact with DNA and RNA, potentially affecting gene expression. The boron moiety in this compound is particularly important for its reactivity, as it can participate in various chemical reactions that alter the function of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxicity studies have indicated that very high doses of this compound can cause adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels. The boron moiety in this compound can also participate in reactions that modify its structure and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect metabolic processes .
Properties
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O3/c1-10(20)17-12-9-19-8-11(6-7-13(19)18-12)16-21-14(2,3)15(4,5)22-16/h6-9H,1-5H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDYXDJOWHVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125918 | |
Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-08-3 | |
Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947249-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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